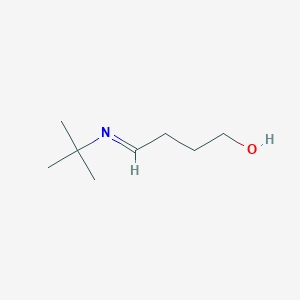

(4E)-4-(tert-Butylimino)butan-1-ol

Description

(4E)-4-(tert-Butylimino)butan-1-ol is an organic compound featuring a hydroxyl group at the first carbon and a tert-butylimino group at the fourth carbon of a butanol backbone. The stereospecific (4E) configuration indicates the spatial arrangement of the imine group, which influences its chemical reactivity and biological interactions.

Properties

CAS No. |

63246-74-2 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

4-tert-butyliminobutan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-8(2,3)9-6-4-5-7-10/h6,10H,4-5,7H2,1-3H3 |

InChI Key |

SRRBXVXVPZZTSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=CCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dendalone 3-Hydroxybutyrate

- Structural Similarities: Both compounds share a butanol backbone. The relative configuration of protons and coupling constants in (4E)-4-(tert-Butylimino)butan-1-ol aligns with dendalone 3-hydroxybutyrate, as inferred from NOESY correlations and optical rotation comparisons .

- Key Differences: Dendalone 3-hydroxybutyrate contains a 3-hydroxybutyrate ester instead of a tert-butylimino group, leading to distinct electronic properties and reactivity.

4-(n-Heptyloxy)butan-1-ol

- Functional Group Comparison : Both compounds possess a hydroxyl group, but 4-(n-heptyloxy)butan-1-ol has an ether-linked heptyl chain instead of an imine. This structural variation reduces polarity, enhancing volatility for pheromone activity .

- Biological Activity : 4-(n-Heptyloxy)butan-1-ol acts as an aggregation pheromone in beetles, whereas the imine group in the target compound may confer different bioactivity, such as enzyme inhibition or metal chelation.

4-(Butylamino)butan-1-ol

- Substituent Impact: Replacing the tert-butylimino group with a butylamino group increases basicity due to the primary amine. This alters solubility (e.g., higher water solubility at physiological pH) and safety profiles, as 4-(butylamino)butan-1-ol requires strict respiratory safety protocols .

- Applications: Amino-alcohols like 4-(butylamino)butan-1-ol are intermediates in pharmaceutical synthesis, whereas imine-containing compounds may serve as ligands or catalysts.

Methodological Insights for Structural Comparison

Graph-theoretical methods are critical for comparing compounds like (4E)-4-(tert-Butylimino)butan-1-ol with analogs, as bit-represented vectors or SMILES strings may overlook stereochemical details. For instance, the (4E) configuration’s spatial arrangement is better captured via graph isomorphism algorithms, despite computational complexity .

4-(Propan-2-ylamino)butan-1-ol

- Market data suggest rising demand for amino-alcohols in agrochemicals .

4-[(4-Methylphenyl)amino]butan-1-ol

- Applications: The aromatic amino group enables use in drug design (e.g., kinase inhibitors). In contrast, the tert-butylimino group in (4E)-4-(tert-Butylimino)butan-1-ol may favor coordination chemistry or stability under acidic conditions .

Data Tables

Table 1: Structural and Functional Properties

| Compound | Functional Groups | Key Applications | CAS Number |

|---|---|---|---|

| (4E)-4-(tert-Butylimino)butan-1-ol | Hydroxyl, tert-butylimino | Research (potential ligand) | Not provided |

| Dendalone 3-Hydroxybutyrate | Hydroxyl, ester | Natural product isolation | Not provided |

| 4-(n-Heptyloxy)butan-1-ol | Hydroxyl, ether | Pheromone blend | Not provided |

| 4-(Butylamino)butan-1-ol | Hydroxyl, primary amine | Pharmaceutical intermediate | 4543-95-7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.